Propanamide, 3-chloro-N-propyl-
Description
Propanamide, 3-chloro-N-propyl- (IUPAC name: 3-chloro-N-propylpropanamide) is a chloro-substituted amide derivative characterized by a three-carbon backbone with a chlorine atom at the third position and a propyl group attached to the nitrogen atom. For instance, references "Propanamide, 3-chloro-N-(1-phenylethyl)," highlighting structural similarities but with a phenylethyl substituent instead of propyl. The chloroamide moiety is critical for bioactivity, as seen in herbicidal compounds (e.g., "propanamide, 2-amino-3-phenyl" in ), indicating possible applications in pest control .
Properties
CAS No. |
349097-95-6 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3-chloro-N-propylpropanamide |
InChI |
InChI=1S/C6H12ClNO/c1-2-5-8-6(9)3-4-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
BRFGDSCGJJURFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, 3-chloro-N-propyl-, can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with propylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
3-chloropropionyl chloride+propylamine→Propanamide, 3-chloro-N-propyl-+HCl
Industrial Production Methods
In an industrial setting, the production of propanamide, 3-chloro-N-propyl-, may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-chloro-N-propyl-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Substitution: Various substituted amides.
Reduction: 3-chloro-N-propylamine.
Hydrolysis: Propanoic acid and propylamine.
Scientific Research Applications
Propanamide, 3-chloro-N-propyl-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanamide, 3-chloro-N-propyl-, involves its interaction with specific molecular targets. The chlorine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Propanamide, 3-Chloro-N-Propyl-
- Functional groups : Amide (-CONH-), chloro (-Cl), propyl (-CH2CH2CH3).
Propanamide, 3-Isopropyl- ()
- Differences : Branched isopropyl (-CH(CH3)2) substituent instead of linear propyl.
- Impact : Increased steric hindrance may reduce reactivity in nucleophilic substitutions but improve thermal stability in polymer applications .
3-Chloro-N,N-Dimethylpropan-1-Amine Hydrochloride ()
- Functional groups : Tertiary amine (-N(CH3)2), chloro (-Cl), hydrochloride salt.
- Contrast : Unlike the amide in the target compound, this amine salt exhibits higher water solubility and basicity, making it suitable for ionic interactions in drug formulations .
Propanamide, 2-Amino-3-Phenyl ()
- Differences: Amino (-NH2) and phenyl (-C6H5) groups replace the chloro and propyl groups.
Physicochemical Properties
*Estimated based on analogs.
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